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Compound of Interest

Compound Name: 4-(3-Nitropyridin-2-yl)morpholine

Cat. No.: B187270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 4-(3-Nitropyridin-2-yl)morpholine. The information is curated for
professionals in research and drug development, with a focus on delivering precise, actionable
data.

Core Chemical Properties

4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring
attached to a 3-nitropyridine scaffold. This substitution pattern, particularly the presence of the

electron-withdrawing nitro group, significantly influences the chemical reactivity and potential
biological activity of the molecule.

Quantitative Data Summary
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Property Value Source
Molecular Formula C9oH11N30s3 N/A
Molecular Weight 209.20 g/mol N/A
CAS Number 24255-27-4 N/A
Appearance Yellow to light brown solid N/A
Melting Point 65.5-74.5 °C [1]
Purity Typically =98% N/A

Synthesis and Reactivity

The primary route for the synthesis of 4-(3-Nitropyridin-2-yl)morpholine is through a
nucleophilic aromatic substitution (SNAr) reaction.[2] This well-established method takes
advantage of the electron-deficient nature of the pyridine ring, which is further activated by the
presence of the nitro group at the 3-position.

Experimental Protocol: Nucleophilic Aromatic
Substitution

This protocol is a plausible method based on the established reactivity of 2-halo-3-
nitropyridines with amine nucleophiles.

Materials:

2-Chloro-3-nitropyridine

Morpholine

A suitable organic solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
Procedure:

 In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in the chosen organic solvent.
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e Add an equimolar amount or a slight excess of morpholine to the solution.
o Add an appropriate amount of the base to scavenge the HCI generated during the reaction.

e The reaction mixture is then typically heated under reflux for a period of time, which can
range from a few hours to overnight, depending on the reactivity of the starting materials and
the solvent used.

e Reaction progress can be monitored by thin-layer chromatography (TLC).
o Upon completion, the reaction mixture is cooled to room temperature.
e The solvent is removed under reduced pressure.

e The residue is then subjected to a standard aqueous workup, which may involve partitioning
between an organic solvent (e.g., ethyl acetate) and water.

e The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated.

e The crude product can be purified by recrystallization from a suitable solvent or by column
chromatography on silica gel.

Caption: Synthetic workflow for 4-(3-Nitropyridin-2-yl)morpholine.

Reactivity Profile

The chemical behavior of 4-(3-Nitropyridin-2-yl)morpholine is largely dictated by the interplay
between the electron-donating morpholine ring and the electron-withdrawing nitropyridine
system. The nitro group can be a handle for further chemical transformations, such as
reduction to an amino group, which would open up avenues for the synthesis of a diverse
library of derivatives. The pyridine nitrogen can also be quaternized or oxidized.

Spectral Characterization (Predicted)

While specific experimental spectra for 4-(3-Nitropyridin-2-yl)morpholine are not readily
available in the cited literature, the expected spectral characteristics can be predicted based on
the known properties of the morpholine and 3-nitropyridine moieties.
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Expected 'H NMR Spectral Data

o Pyridine Protons: Three distinct signals in the aromatic region (typically & 7.0-9.0 ppm),
showing characteristic coupling patterns for a 2,3-disubstituted pyridine. The proton ortho to
the nitro group is expected to be the most downfield.

e Morpholine Protons: Two multiplets in the aliphatic region (typically & 3.0-4.0 ppm),
corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to
the oxygen of the morpholine ring.

Expected *C NMR Spectral Data

e Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the nitro group
being significantly deshielded.

» Morpholine Carbons: Two signals in the aliphatic region, corresponding to the -CHz-N and -
CH2-O carbons.

Expected IR Spectral Data

e N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching
bands around 1530-1550 cm~* and 1340-1360 cm™1, respectively.

» C-N Stretching: Bands associated with the aryl-nitrogen and alkyl-nitrogen bonds.

e C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring,
typically in the 1100-1120 cm~1 region.

e Aromatic C-H Stretching: Signals above 3000 cm~1.

¢ Aliphatic C-H Stretching: Signals below 3000 cm~1.

Expected Mass Spectrometry Data

¢ Molecular lon Peak (M*): A prominent peak at m/z = 209.

o Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the nitro
group (NOz2), as well as cleavage of the morpholine ring.
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Potential Biological Activity and Signaling Pathways

Specific biological studies on 4-(3-Nitropyridin-2-yl)morpholine have not been identified in
the reviewed literature. However, the morpholine scaffold is a well-established pharmacophore
in medicinal chemistry, known to be present in a wide range of biologically active compounds.
[3] Derivatives of morpholine have demonstrated a variety of therapeutic effects, including
anticancer, anti-inflammatory, and neuroprotective activities.

The 3-nitropyridine moiety is also a key structural element in various bioactive molecules. The
combination of these two pharmacophores in 4-(3-Nitropyridin-2-yl)morpholine suggests a
potential for biological activity. For instance, many kinase inhibitors feature a morpholine group,
and the pyridine ring can act as a hinge-binding motif.

Given the structural alerts, it is plausible that this compound could be investigated for its
potential as a kinase inhibitor or as a modulator of other cellular signaling pathways. Further
research, including in vitro and in vivo screening, would be necessary to elucidate any specific
biological effects and mechanisms of action.

Caption: Logical workflow for biological investigation.

Safety Information

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate
personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

4-(3-Nitropyridin-2-yl)morpholine is a readily accessible compound with interesting chemical
features that make it a valuable building block for further synthetic elaborations. While its
specific biological profile remains to be explored, its structural components suggest a potential
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for interaction with biological targets. This guide provides a foundational understanding of its
properties and synthesis to aid researchers in their future investigations of this and related
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b187270?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Reaction-of-2-chloropyrazine-with-morpholine-with-various-sol-vents-and-bases-a_tbl1_241694669
https://www.guidechem.com/question/what-is-the-synthesis-and-appl-id139226.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://www.benchchem.com/product/b187270#4-3-nitropyridin-2-yl-morpholine-chemical-properties
https://www.benchchem.com/product/b187270#4-3-nitropyridin-2-yl-morpholine-chemical-properties
https://www.benchchem.com/product/b187270#4-3-nitropyridin-2-yl-morpholine-chemical-properties
https://www.benchchem.com/product/b187270#4-3-nitropyridin-2-yl-morpholine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b187270?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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